MRS 2957 triethylammonium salt
Description
Overview of Extracellular Nucleotides and Purinergic Receptor Families
Purinergic signaling is a fundamental and widespread form of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. nih.govwikipedia.org Initially recognized for its role in neurotransmission, it is now understood to be a ubiquitous signaling system involved in a vast array of physiological and pathological processes. nih.govnih.gov These processes include tissue homeostasis, immune responses, inflammation, and cell proliferation, differentiation, and death. nih.govnih.gov
Extracellular nucleotides can be released from cells through various mechanisms, including regulated exocytosis from neuronal and neuroendocrine cells, as well as leakage from damaged or dying cells. nih.govwikipedia.org Once in the extracellular space, these signaling molecules interact with specific purinergic receptors on the cell surface. wikipedia.orgashpublications.org These receptors are broadly classified into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP, ADP, UTP, and UDP. ahajournals.orgfrontiersin.org The P2 receptor family is further subdivided into two distinct classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs). ashpublications.orgguidetopharmacology.org
The intricate nature of purinergic signaling is further highlighted by the activity of ectonucleotidases, which are cell surface enzymes that rapidly metabolize extracellular nucleotides. nih.govnih.gov This enzymatic degradation not only terminates the signaling of one nucleotide but can also generate other active signaling molecules, adding another layer of complexity and control to this vital communication network. nih.govahajournals.org
P2Y Receptor Subtypes: Classification and Distribution
The P2Y receptor family consists of eight distinct mammalian subtypes identified to date: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. guidetopharmacology.orgnih.gov These receptors are all G protein-coupled receptors, characterized by their seven-transmembrane-spanning protein structure. ashpublications.org They are widely distributed throughout the body, found in almost all cell types and tissues, where they mediate a diverse range of physiological and pathophysiological responses. nih.govresearchgate.net
The classification of P2Y receptor subtypes is based on their molecular structure, pharmacological selectivity for different nucleotides, and the specific G proteins they couple with to initiate downstream signaling cascades. frontiersin.orgnih.gov For instance, the P2Y1 receptor is preferentially activated by ADP, while the P2Y2 receptor is activated by both ATP and UTP. frontiersin.orgguidetopharmacology.org The P2Y6 receptor is notably activated by UDP. frontiersin.org
P2Y receptors can be broadly divided into two subgroups based on their G protein coupling. The first group, which includes P2Y1, P2Y2, P2Y4, and P2Y6, primarily couples to Gq proteins to activate phospholipase C (PLC), leading to an increase in intracellular calcium levels. frontiersin.orgnih.gov The second group, comprising P2Y12, P2Y13, and P2Y14, typically couples to Gi proteins, which inhibit adenylyl cyclase activity. frontiersin.org This differential coupling allows for a wide variety of cellular responses to extracellular nucleotides. P2Y receptors are found on various cell types, including platelets, immune cells, endothelial cells, and neurons, underscoring their importance in numerous biological processes. ahajournals.orgfrontiersin.org
Physiological and Pathophysiological Roles of the P2Y6 Receptor
The P2Y6 receptor, activated by uridine (B1682114) diphosphate (B83284) (UDP), is implicated in a wide array of physiological and pathophysiological functions. frontiersin.orglupinepublishers.com It is widely distributed in various tissues and organs, and its activation by extracellular UDP, often released from stressed or injured cells, triggers specific biological effects. lupinepublishers.com
In the central nervous system, the P2Y6 receptor plays a significant role in microglial function. wikipedia.org Activation of this receptor on microglia enhances their phagocytic activity, which can be beneficial in clearing cellular debris. lupinepublishers.com However, this process has also been linked to neuronal loss in certain neurodegenerative conditions. researchgate.netresearchgate.net
The P2Y6 receptor is also heavily involved in inflammatory processes. ahajournals.org Its activation can promote the recruitment of neutrophils to inflamed tissues and has been implicated in the development of inflammatory conditions such as atherosclerosis and inflammatory bowel disease. lupinepublishers.comunipi.it In the cardiovascular system, the P2Y6 receptor is thought to contribute to vascular inflammation, smooth muscle cell contraction and proliferation, and the regulation of vascular tone. lupinepublishers.comoup.com Studies have suggested a link between P2Y6 receptor activity and the pathophysiology of essential hypertension. oup.comnih.gov
Furthermore, research has pointed to the involvement of the P2Y6 receptor in cardiac development and the heart's response to pathological stimuli. ulb.ac.be It has also been associated with metabolic regulation, including insulin (B600854) secretion and glucose uptake. medchemexpress.com
Therapeutic Potential of P2Y6 Receptor Modulation in Preclinical Research
The diverse roles of the P2Y6 receptor in various disease processes have made it an attractive target for therapeutic intervention in preclinical research. researchgate.netresearchgate.net Both agonists and antagonists of the P2Y6 receptor are being investigated for their potential to treat a range of conditions.
Given the pro-inflammatory role of the P2Y6 receptor, antagonists are being explored for their potential to treat inflammatory diseases. researchgate.net Preclinical studies have shown that blocking the P2Y6 receptor can ameliorate conditions such as colitis, atherosclerosis, and acute lung injury. researchgate.netexplorationpub.com For instance, in a mouse model of colitis, daily administration of a P2Y6 antagonist was found to reduce inflammation. explorationpub.com
Conversely, P2Y6 receptor agonists are also being investigated for certain therapeutic applications. alzdiscovery.org For example, the stimulation of microglial phagocytosis by P2Y6R agonists is being explored as a potential strategy to enhance the clearance of amyloid plaques in Alzheimer's disease. alzdiscovery.org However, the potential for promoting neuroinflammation necessitates a careful evaluation of this approach. alzdiscovery.org In other areas, P2Y6 receptor agonists have been shown to enhance glucose uptake in skeletal muscle cells and adipocytes in preclinical models, suggesting a potential role in managing metabolic disorders.
It is important to note that the development of P2Y6 receptor modulators is still largely in the preclinical stage. alzdiscovery.org The therapeutic profile of these compounds will likely depend on the specific disease context and the expression of interacting signaling pathways. alzdiscovery.org
MRS 2957 triethylammonium (B8662869) salt
MRS 2957 triethylammonium salt is a chemical compound that has been identified as a potent and selective agonist for the P2Y6 receptor. It is a pyrimidine (B1678525) ribonucleotide derivative with specific chemical modifications designed to enhance its selectivity for the P2Y6 receptor over other P2Y receptor subtypes.
Chemical Properties of this compound
The following table summarizes the key chemical properties of this compound.
| Property | Value | Source |
| Chemical Name | P¹-[5'(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphate tri(triethylammonium) salt | |
| Molecular Formula | C₁₉H₂₈N₅O₂₀P₃·3(C₂H₅)₃N | |
| Molecular Weight | 1042.94 | |
| CAS Number | 1228271-30-4 | targetmol.com |
| Purity | ≥99% (HPLC) | |
| Physical State | Solid | targetmol.com |
| Solubility | Soluble in water |
This data is for guidance only and may vary between batches.
Mechanism of Action and Selectivity
This compound functions as a potent agonist at the P2Y6 receptor, with a reported EC₅₀ value of 12 nM. The EC₅₀, or half-maximal effective concentration, represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. This low EC₅₀ value indicates the high potency of MRS 2957 at the P2Y6 receptor.
A key feature of MRS 2957 is its selectivity for the P2Y6 receptor compared to other related P2Y receptor subtypes. Specifically, it displays 14-fold selectivity against the P2Y2 receptor and 66-fold selectivity against the P2Y4 receptor. This selectivity is crucial for its use as a research tool to investigate the specific functions of the P2Y6 receptor without significantly activating other P2Y receptors. The chemical modifications, including the 4-alkyloxyimino and 5'-triphosphate γ-ester modifications, contribute to this enhanced selectivity.
Research Findings Involving this compound
Preclinical research has utilized this compound as a pharmacological tool to explore the physiological and pathophysiological roles of the P2Y6 receptor. One notable study demonstrated that P2Y6 receptor agonists, including compounds related to MRS 2957, can enhance glucose uptake in mouse skeletal muscle cells and adipocytes. This finding suggests a potential role for the P2Y6 receptor in glucose metabolism and highlights a possible therapeutic avenue for metabolic diseases.
The development of potent and selective agonists like MRS 2957 has been instrumental in advancing the understanding of P2Y6 receptor pharmacology and its potential as a drug target. biocrick.com These tools allow researchers to dissect the specific contributions of the P2Y6 receptor in complex biological systems.
Properties
CAS No. |
1228271-30-4 |
|---|---|
Molecular Formula |
C19H28N5O20P3.3(C2H5)3N |
Molecular Weight |
1042.94 |
Synonyms |
P1-[5/'(N4-Methoxycytidyl)]-P3-(5/'-uridyl)-triphosphate tri(triethylammonium) salt |
Origin of Product |
United States |
Mrs 2957 Triethylammonium Salt: a Selective P2y6 Receptor Agonist
Discovery and Chemical Origin within Purinergic Ligand Development
The development of MRS 2957 triethylammonium (B8662869) salt is rooted in the extensive field of purinergic signaling research, which focuses on the roles of extracellular nucleotides and nucleosides as signaling molecules. nih.govnih.gov These molecules activate purinergic receptors, a superfamily of cell-surface receptors divided into P1 (adenosine-activated) and P2 (nucleotide-activated) types, which are crucial in numerous physiological processes. nih.govacs.org The P2Y receptor family, a subclass of G protein-coupled receptors (GPCRs), is activated by a variety of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov
The discovery of specific ligands for these receptors has been a significant goal in medicinal chemistry to allow for the detailed study of individual receptor subtypes. grantome.com The "MRS" designation in the compound's name refers to the Molecular Recognition Section (MRS) at the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK), a part of the National Institutes of Health (NIH), where a vast array of such pharmacological tools have been designed and synthesized. grantome.com
MRS 2957 was engineered as part of a focused effort to create potent and selective agonists for the P2Y6 receptor, which is endogenously activated by uridine (B1682114) 5'-diphosphate (UDP). acs.org The development process involved systematic structural modifications of pyrimidine nucleotides to enhance affinity and selectivity for the P2Y6 subtype over other related receptors like P2Y2, P2Y4, and P2Y14. acs.org The synthesis of MRS 2957, chemically known as P¹-(5'-(N⁴-Methoxycytidyl))-P³-(5'-uridyl)-triphosphate tri(triethylammonium) salt, involved creating a dinucleotide structure where specific chemical changes were introduced. acs.org Key modifications included a 4-methoxyimino group on the cytidine (B196190) base, which was found to significantly enhance potency at the P2Y6 receptor while reducing activity at other P2Y receptors. acs.orgnih.gov This strategic chemical design resulted in a powerful research tool for investigating the physiological and pathological roles of the P2Y6 receptor. acs.org
Classification and Pharmacological Characterization of MRS 2957 Triethylammonium Salt
This compound is classified as a potent and selective P2Y6 receptor agonist. biocrick.com Its primary pharmacological action is to bind to and activate the P2Y6 receptor, mimicking the effect of the endogenous ligand UDP. acs.orglupinepublishers.com Activation of the P2Y6 receptor typically leads to the coupling with Gq/11 proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation and a subsequent increase in intracellular calcium levels. nih.gov
Research findings have quantified its high potency and selectivity. MRS 2957 demonstrates a high affinity for the human P2Y6 receptor, with an EC50 value of 12 nM. biocrick.comrndsystems.com The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, with lower values indicating higher potency.
Its selectivity is a defining characteristic, showing significantly less activity at other uridine nucleotide-sensitive P2Y receptors. rndsystems.com Specifically, it displays 14-fold selectivity over the P2Y2 receptor and 66-fold selectivity over the P2Y4 receptor. biocrick.comrndsystems.com This selectivity is crucial for its use as a research tool, as it allows scientists to probe the specific functions of the P2Y6 receptor with minimal off-target effects on other receptors. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Classification | P2Y6 Receptor Agonist | biocrick.com |
| EC50 at P2Y6 Receptor | 12 nM | biocrick.comrndsystems.com |
| Selectivity vs. P2Y2 Receptor | 14-fold | rndsystems.com |
| Selectivity vs. P2Y4 Receptor | 66-fold | rndsystems.com |
Contextualization within the MRS Series of Purinergic Compounds
MRS 2957 is one of many compounds developed within the broader "MRS" series of purinergic ligands. grantome.com This series encompasses a wide range of molecules, including both agonists and antagonists, designed to be selective for various P1 and P2 receptor subtypes. grantome.com The overarching goal of this extensive research program is to provide the scientific community with precise pharmacological probes to dissect the complex purinergic signaling system. grantome.com
The development strategy often involves creating analogues of endogenous ligands (like ATP, ADP, UTP, and UDP) with specific structural modifications to confer receptor subtype selectivity and improved metabolic stability. acs.orgnih.gov For instance, other compounds in the series include MRS2578, a selective antagonist for the P2Y6 receptor, and MRS4062, a selective agonist for the P2Y4 receptor. grantome.comlupinepublishers.comlupinepublishers.com The existence of both selective agonists like MRS 2957 and selective antagonists like MRS2578 for the same receptor is particularly valuable, allowing for a more complete investigation of the receptor's function through both activation and inhibition. lupinepublishers.com
The table below illustrates the diversity of the MRS series by comparing MRS 2957 with other notable compounds targeting different P2Y receptors.
| Compound | Target Receptor | Classification | Reference |
|---|---|---|---|
| MRS 2957 | P2Y6 | Selective Agonist | lupinepublishers.com |
| MRS2578 | P2Y6 | Selective Antagonist | nih.govlupinepublishers.com |
| MRS2795 | P2Y6 | Potent Agonist | grantome.com |
| MRS2964 | P2Y6 | Potent Agonist | acs.orglupinepublishers.com |
| MRS4062 | P2Y4 | Selective Agonist | grantome.com |
| MRS2905 | P2Y14 | Selective Agonist | grantome.com |
Pharmacological Profile and Receptor Interaction Dynamics
Affinity and Potency at the P2Y6 Receptor
MRS 2957 triethylammonium (B8662869) salt has been identified as a highly potent agonist at the P2Y6 receptor. medchemexpress.com Research findings consistently demonstrate its ability to activate this receptor at low nanomolar concentrations. The potency of a compound is a critical measure of its receptor-activating capability, often expressed as the half-maximal effective concentration (EC50). For MRS 2957 triethylammonium salt, the reported EC50 value at the P2Y6 receptor is 12 nM. medchemexpress.comdcchemicals.com This low EC50 value signifies a high potency, indicating that only a small amount of the compound is needed to elicit a significant functional response from the receptor.
Table 1: Potency of this compound at the P2Y6 Receptor
| Compound | Receptor Target | EC50 (nM) |
|---|
Selectivity Profile Against Other P2Y Receptor Subtypes (e.g., P2Y2, P2Y4)
A crucial aspect of a pharmacological tool's utility is its selectivity—the ability to interact with a specific receptor target with higher affinity than other, often closely related, receptors. This compound exhibits a notable degree of selectivity for the P2Y6 receptor over other uracil (B121893) nucleotide-sensitive P2Y subtypes, namely the P2Y2 and P2Y4 receptors. medchemexpress.com It displays a 14-fold greater selectivity for the P2Y6 receptor compared to the P2Y2 receptor and a 66-fold greater selectivity when compared to the P2Y4 receptor. medchemexpress.com This selectivity profile is essential for researchers to confidently attribute observed biological effects to the activation of the P2Y6 receptor, minimizing confounding results from the activation of other receptors.
Table 2: Selectivity of this compound
| Receptor Subtype | Selectivity Fold vs. P2Y6 |
|---|---|
| P2Y2 | 14x medchemexpress.com |
Agonistic Characterization of this compound
This compound is unequivocally characterized as a P2Y6 receptor agonist. medchemexpress.com As an agonist, it binds to and activates the receptor, initiating the downstream intracellular signaling cascades associated with P2Y6 activation. Its chemical structure, P1-[5'(N4-Methoxycytidyl)]-P3-(5'-uridyl)-triphosphate tri(triethylammonium) salt, is a synthetic derivative of endogenous nucleotides, designed to achieve enhanced potency and selectivity. medchemexpress.com The characterization as a potent and selective P2Y6 agonist makes MRS 2957 a valuable probe for elucidating the physiological and pathophysiological roles of this specific receptor. medchemexpress.comdcchemicals.com
Comparative Pharmacodynamics with Other P2Y6 Receptor Ligands (e.g., PSB 0474)
To contextualize the pharmacological properties of MRS 2957, it is useful to compare it with other known P2Y6 receptor agonists, such as PSB 0474. Both compounds are recognized as potent agonists at the P2Y6 receptor, yet they exhibit distinct pharmacological profiles.
MRS 2957 demonstrates higher potency with an EC50 of 12 nM, compared to PSB 0474, which has a reported EC50 of 70 nM. medchemexpress.commedchemexpress.comdcchemicals.commedchemexpress.com This indicates that MRS 2957 is effective at a lower concentration.
Regarding selectivity, while both are considered selective for P2Y6, their profiles differ. MRS 2957 is 14-fold and 66-fold selective over P2Y2 and P2Y4 receptors, respectively. medchemexpress.com PSB 0474 shows even higher selectivity, with its activity at P2Y2 and P2Y4 receptors being negligible at concentrations up to 1,000 nM and 10,000 nM, respectively. These differences in potency and selectivity allow researchers to choose the most appropriate tool for their specific experimental needs when studying P2Y6 receptor function.
Table 3: Comparative Potency and Selectivity of P2Y6 Agonists
| Compound | P2Y6 EC50 (nM) | P2Y2 EC50 (nM) | P2Y4 EC50 (nM) |
|---|---|---|---|
| This compound | 12 medchemexpress.com | ~168 | ~792 |
Mechanistic Investigations in in Vitro Biological Systems
Modulation of Intracellular Signaling Pathways Mediated by P2Y6 Receptor Activation
Activation of the P2Y6 receptor by MRS 2957 initiates a well-defined signaling pathway that is fundamental to its biological activity. This pathway involves the sequential activation of several key intracellular molecules.
The P2Y6 receptor is canonically coupled to the Gq/11 family of G proteins. lupinepublishers.comoncotarget.comguidetopharmacology.orged.ac.uk Upon binding of an agonist such as MRS 2957, the receptor undergoes a conformational change that facilitates the activation of these G proteins. The activated alpha subunit of the Gq/11 protein, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC). lupinepublishers.comoncotarget.comnih.gov This activation is a critical step that propagates the signal downstream. The signaling cascade initiated by P2Y6 receptor activation involves the stimulation of PLC, which then leads to the generation of the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). lupinepublishers.comd-nb.info
The activation of Phospholipase C leads directly to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its specific receptors on the membrane of the endoplasmic reticulum, which functions as a major intracellular calcium store. d-nb.infonih.gov This binding event opens calcium channels, resulting in a rapid and transient release of stored Ca2+ ions into the cytoplasm. d-nb.infonih.govahajournals.org This elevation of intracellular calcium concentration is a key signaling event. Studies have demonstrated that activation of the P2Y6 receptor by its agonists leads to the mobilization of calcium from these intracellular stores. d-nb.infoahajournals.orgaai.orgresearchgate.net
The generation of diacylglycerol (DAG) and the increase in intracellular calcium concentration synergistically activate members of the Protein Kinase C (PKC) family of enzymes. lupinepublishers.comoncotarget.com DAG facilitates the translocation of PKC to the cell membrane, where it is activated by the elevated calcium levels. Once activated, PKC phosphorylates a wide array of substrate proteins on their serine and threonine residues, thereby altering their function and leading to a variety of cellular responses. The PLC/IP3/PKC pathway is a recognized signaling route following the activation of the P2Y6 receptor. oncotarget.com
The P2Y receptor family is diverse, with different subtypes coupling to different G proteins. While the P2Y6 receptor primarily signals through the Gq/11 pathway, other P2Y subtypes, such as P2Y12, P2Y13, and P2Y14, are coupled to Gi proteins. oncotarget.comguidetopharmacology.orged.ac.uk Activation of these Gi-coupled receptors typically leads to the inhibition of adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). guidetopharmacology.orgfrontiersin.org Conversely, the P2Y11 receptor can couple to Gs proteins, leading to the stimulation of adenylate cyclase. guidetopharmacology.orged.ac.uk While the primary mechanism of MRS 2957 via the P2Y6 receptor does not directly involve adenylate cyclase, the potential for crosstalk between signaling pathways exists. For instance, studies have shown that in certain cells, the activation of Gs-coupled receptors can negatively control the Gq/11-PLC signaling pathway initiated by P2Y6 receptor agonists. nih.gov
Protein Kinase C Stimulation
Cellular Responses to P2Y6 Receptor Activation by MRS 2957 Triethylammonium (B8662869) Salt
The signaling cascades initiated by MRS 2957 culminate in specific and measurable cellular actions. One of the most significant of these is its effect on glucose metabolism in key metabolic tissues.
Research has shown that MRS 2957 triethylammonium salt significantly enhances glucose uptake in both adipocytes (fat cells) and skeletal muscle cells. nih.gov In studies using differentiated C2C12 myotubes (a model for skeletal muscle) and 3T3-L1 adipocytes, treatment with MRS 2957 led to a marked increase in the uptake of glucose. This effect highlights a crucial role for the P2Y6 receptor in regulating glucose metabolism in peripheral tissues.
The mechanism underlying this enhanced glucose uptake involves the activation of 5'-AMP-activated protein kinase (AMPK), a key cellular energy sensor. Treatment with MRS 2957 induces the phosphorylation and activation of AMPK in both myotubes and adipocytes. Activated AMPK, in turn, promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane. This increased presence of GLUT4 on the cell surface facilitates a greater influx of glucose into the cell.
Table 1: Effect of MRS 2957 on Glucose Uptake in In Vitro Cell Models This table summarizes the observed effects of MRS 2957 on glucose uptake in different cell lines as reported in scientific literature.
| Cell Line | Cell Type | Compound Concentration | Observed Effect on Glucose Uptake |
|---|---|---|---|
| C2C12 | Mouse Myotubes (Skeletal Muscle) | 100 nM | Significant Increase |
| 3T3-L1 | Mouse Adipocytes | 100 nM | Significant, Concentration-Dependent Increase |
| Primary Mouse Adipocytes | Mouse Adipocytes | Not Specified | Stimulated |
Role in Cell Migration Processes
The P2Y6 receptor, the target of this compound, plays a significant role in directing cell migration, a fundamental process in tissue repair and inflammation. scbt.com Studies using various in vitro models have demonstrated that activation or inhibition of this receptor can modulate the migratory capacity of different cell types.
In wound healing models using the rat intestinal epithelial cell line (IEC-6), migration is a crucial first step, independent of cell proliferation, known as epithelial restitution. nih.gov Research has shown that mechanically wounding a monolayer of these cells induces migration, an effect that is inhibited by pretreatment with MRS 2578, a selective P2Y6 receptor antagonist. nih.gov Following injury, the endogenous P2Y6 agonist, uridine (B1682114) 5'-diphosphate (UDP), is released into the culture medium. nih.gov The application of exogenous UDP was found to dose-dependently enhance cell migration, confirming the receptor's role in this restorative process. nih.gov This suggests that potent agonists like MRS 2957 would similarly promote intestinal epithelial cell migration.
The involvement of the P2Y6 receptor in migration extends to immune cells. In human monocytic THP-1 cells and peripheral blood mononuclear cells (PBMCs), the P2Y6 receptor antagonist MRS 2578 was shown to inhibit chemotaxis toward the chemokine CCL2. biologists.com Conversely, studies on the human epithelial adenocarcinoma cell line (HeLa) showed that agonists for the P2Y6 receptor, including UDP and the specific partial agonist thymidine (B127349) 5′-O-monophosphorothioate (TMPS), stimulated cell migration. nih.gov This migratory effect was blocked by both MRS 2578 and siRNA-mediated knockdown of the P2Y6 receptor, confirming the receptor's direct involvement. nih.gov Interestingly, in microglia, activation of the P2Y6 receptor by UDP can inhibit ATP-dependent cell migration, suggesting a switch from a migratory to a phagocytic phenotype. mdpi.com
Table 1: P2Y6 Receptor Modulation in Cell Migration
| Cell Type | Modulator | Effect on Migration | Reference |
|---|---|---|---|
| Rat Intestinal Epithelial Cells (IEC-6) | MRS 2578 (Antagonist) | Inhibition of wound-induced migration | nih.gov |
| Human Monocytic Cells (THP-1) | MRS 2578 (Antagonist) | Inhibition of chemotaxis towards CCL2 | biologists.com |
| Human Peripheral Blood Mononuclear Cells | MRS 2578 (Antagonist) | Inhibition of chemotaxis towards CCL2 | biologists.com |
| Human Epithelial Cells (HeLa) | UDP / TMPS (Agonists) | Stimulation | nih.gov |
| Microglia | UDP (Agonist) | Inhibition of ATP-evoked migration | mdpi.com |
Influence on Immunomodulatory Responses in Specific Cell Types
The P2Y6 receptor is a key regulator of immune responses, particularly in microglia, the resident immune cells of the central nervous system (CNS). mdpi.com Activation of this receptor by its natural ligand UDP, which is released from damaged neurons, triggers significant immunomodulatory functions. nih.govnih.gov As a potent P2Y6 agonist, this compound is expected to elicit similar responses. tocris.com
One of the most well-documented roles of P2Y6 receptor activation in microglia is the stimulation of phagocytosis. mdpi.comnih.gov Studies have shown that UDP facilitates the uptake of microspheres and cellular debris in a P2Y6-receptor-dependent manner. nih.gov When neurons are damaged, they release nucleotides that act as "find-me" signals for microglia. mdpi.comnih.gov Specifically, UDP acts as a crucial signal that promotes the engulfment of damaged cells, a process essential for clearing debris and maintaining tissue homeostasis in the CNS. nih.govnih.gov This phagocytic activity is dependent on P2Y6-mediated intracellular calcium signaling. biorxiv.org
Beyond phagocytosis, P2Y6 receptor activation influences the production of inflammatory mediators. In microglia, UDP stimulation can induce the expression of chemokines and enhance the production of pro-inflammatory cytokines such as TNFα and IL-1β. biorxiv.orgfrontiersin.org This indicates that the P2Y6 receptor pathway can shape neuroimmune responses during pathological conditions like epileptogenesis. biorxiv.org The receptor's activation is also implicated in the inflammatory response of other immune cells. For instance, the P2Y6 antagonist MRS 2578 was found to suppress monosodium urate (MSU) crystal-induced activation and the formation of neutrophil extracellular traps (NETs) in neutrophils, suggesting that P2Y6 agonists would promote these inflammatory activities. researchgate.net
Table 2: Immunomodulatory Effects of P2Y6 Receptor Activation
| Cell Type | Stimulus / Agonist | Observed Response | Reference |
|---|---|---|---|
| Microglia | UDP | Triggers phagocytosis | mdpi.comnih.govnih.gov |
| Microglia | UDP | Induces chemokine expression | frontiersin.org |
| Microglia | UDP | Enhances production of TNFα and IL-1β | biorxiv.org |
| Microglia | UDP | Upregulation of P2Y6 receptor mRNA | nih.govnih.gov |
| Neutrophils | MSU Crystals | Promotes activation and NET formation (inferred from antagonist studies) | researchgate.net |
Use of Recombinant Cell Lines and Primary Cultures in P2Y6 Receptor Research
The functional characterization of the P2Y6 receptor and the screening of selective ligands like MRS 2957 have been greatly facilitated by the use of various recombinant cell line systems and primary cell cultures. These in vitro tools allow for detailed mechanistic studies in controlled environments.
Recombinant cell lines, which are engineered to express a specific receptor, are invaluable for confirming the direct action of a compound on its target. For example, the agonist activity of various pyrimidine (B1678525) nucleotides on the human P2Y6 receptor was confirmed using the 1321N1 human astrocytoma cell line genetically modified to express the receptor. nih.gov This system provides a clean background, as the parent cell line does not natively express most P2Y receptors, allowing for precise characterization of ligand-receptor interactions.
Primary cultures, which are derived directly from tissues, offer a model that more closely resembles the in vivo physiological state. Cultured rat microglia have been used extensively to investigate the role of the P2Y6 receptor in neuroinflammation. nih.gov These primary cells were instrumental in demonstrating that UDP, acting via the P2Y6 receptor, is a key mediator of microglial phagocytosis. nih.gov Similarly, primary cultures of human peripheral blood mononuclear cells (PBMCs) have been used to show that P2Y6 receptor antagonism can block chemokine-induced migration, establishing the receptor's role in human immune cell trafficking. biologists.com
Established, non-recombinant cell lines are also widely used. The rat intestinal epithelial cell line IEC-6 has been a key model for studying the role of P2Y6 in wound healing and cell migration. nih.gov The human monocytic cell line THP-1 and the human epithelial cell line HeLa have been used to dissect P2Y6-mediated signaling pathways related to chemotaxis and migration, respectively. biologists.comnih.gov
Table 3: Cell Systems Used in P2Y6 Receptor Research
| Cell System | Cell Type | Research Application | Reference |
|---|---|---|---|
| 1321N1 Cells | Recombinant Human Astrocytoma | Confirming agonist activity and specificity | nih.gov |
| Primary Microglia | Cultured Rat Microglia | Investigating phagocytosis and immunomodulation | nih.gov |
| Primary PBMCs | Human Peripheral Blood Mononuclear Cells | Studying chemotaxis and calcium signaling | biologists.com |
| IEC-6 | Rat Intestinal Epithelial Cell Line | Wound healing and cell migration assays | nih.gov |
| THP-1 | Human Monocytic Cell Line | Chemotaxis and calcium signaling studies | biologists.com |
| HeLa | Human Epithelial Adenocarcinoma Cell Line | Cell migration assays | nih.gov |
Exploration of P2y6 Receptor Mechanisms in in Vivo Preclinical Models
Impact of P2Y6 Receptor Activation by MRS 2957 Triethylammonium (B8662869) Salt in Metabolic Models
The P2Y6 receptor is expressed in tissues crucial for metabolism, including adipose tissue and pancreatic β-cells. lupinepublishers.comresearchgate.net Its involvement in regulating glucose homeostasis and insulin (B600854) signaling has been a key area of research.
Activation of the P2Y6 receptor by agonists like MRS 2957 has demonstrated notable effects on glucose metabolism in preclinical studies. In mouse pancreatic β-cells (MIN6), MRS 2957 was found to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. nih.gov This activation was shown to be dependent on intracellular calcium pathways. nih.gov Furthermore, at high glucose concentrations, MRS 2957 stimulated insulin secretion from these cells, an effect that was diminished when AMPK expression was silenced. nih.gov This suggests that AMPK is a necessary component for P2Y6 receptor-mediated insulin secretion. nih.gov
In adipocytes, the activation of the P2Y6 receptor by MRS 2957 has been shown to enhance glucose uptake. researchgate.net Studies on 3T3-L1 mouse adipocytes revealed that MRS 2957 increased glucose uptake, an effect that was blocked by a selective P2Y6 receptor antagonist. researchgate.net This process is mediated by the activation of AMPK and the subsequent translocation of the glucose transporter GLUT4 to the cell membrane. researchgate.net Similarly, in primary mouse adipocytes, P2Y6 receptor activation by MRS 2957 stimulated glucose uptake. lupinepublishers.com
Interestingly, studies using adipocyte-specific P2Y6 receptor knockout mice have revealed a more complex role in whole-body glucose metabolism. These mice were protected from diet-induced obesity and showed improved glucose tolerance and insulin sensitivity. biorxiv.org This suggests that while acute activation of the P2Y6 receptor in adipocytes can promote glucose uptake, chronic activation in the context of a high-fat diet may contribute to metabolic dysfunction.
| Model System | Key Finding with MRS 2957 | Mechanism | Reference |
|---|---|---|---|
| MIN6 Mouse Pancreatic β-cells | Stimulated insulin secretion (at high glucose) | Activation of AMPK | nih.gov |
| 3T3-L1 Mouse Adipocytes | Enhanced glucose uptake | AMPK activation and GLUT4 translocation | researchgate.net |
| Primary Mouse Adipocytes | Stimulated glucose uptake | P2Y6 receptor activation | lupinepublishers.com |
Role in Preclinical Models of Inflammatory Conditions
The P2Y6 receptor is implicated in various inflammatory processes. Its activation can modulate inflammatory responses and influence the recruitment of immune cells and subsequent tissue remodeling.
The P2Y6 receptor plays a role in potentiating pro-inflammatory responses in macrophages. nih.gov Activation of the P2Y6 receptor on vascular endothelial cells, often upregulated by inflammatory stimuli like TNF-α or LPS, can induce the expression of interleukin-8 (IL-8) and vascular cell adhesion molecule-1 (VCAM-1) through the NF-κB pathway, thereby promoting vascular inflammation. lupinepublishers.com In the context of atherosclerosis, P2Y6 receptor activation in hematopoietic cells has been shown to have a pro-atherogenic role. nih.gov
The P2Y6 receptor is involved in the migration and activation of various immune cells. For instance, it plays a role in neutrophil activation and migration in response to inflammatory triggers. guidetopharmacology.org In cardiac tissue, stimulation of the P2Y6 receptor on cardiomyocytes can promote the expression of fibrogenic genes, such as transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF), leading to myocardial fibrosis. lupinepublishers.comnih.gov This process is mediated through the Gα12/13 signaling pathway. nih.gov
| Preclinical Model | Effect of P2Y6 Receptor Activation | Mediators/Pathways Involved | Reference |
|---|---|---|---|
| Vascular Inflammation | Promotes vascular inflammatory response | NF-κB, IL-8, VCAM-1 | lupinepublishers.com |
| Atherosclerosis (Hematopoietic Cells) | Pro-atherogenic | Not specified | nih.gov |
| Cardiac Fibrosis | Promotes expression of fibrogenic genes | Gα12/13, TGF-β, CTGF | lupinepublishers.comnih.gov |
| Gout (Neutrophils) | Neutrophil activation and migration | Not specified | guidetopharmacology.org |
Modulation of Inflammatory Responses
Investigation in Other Relevant Preclinical Disease Models
The influence of the P2Y6 receptor extends to the central nervous system, where it modulates the function of glial cells and is implicated in the response to injury.
In the central nervous system, P2Y6 receptor expression and function can impact both neurons and glial cells. lupinepublishers.com Following an ischemic brain injury, the expression of the P2Y6 receptor in microglia increases. nih.gov This receptor is crucial for mediating microglial phagocytosis of cellular debris, a process that is beneficial in the acute stage of ischemic stroke. nih.gov Inhibition of this process has been shown to worsen brain injury outcomes in preclinical models. nih.gov
Furthermore, the P2Y6 receptor is involved in microglial phagocytosis in the context of radiation-induced brain injury. nih.gov The activation of the P2Y6 receptor initiates the removal of damaged cells, which can be a protective mechanism. nih.gov However, in other contexts, such as the presence of neuroinflammation, P2Y6-mediated microglial phagocytosis of living neurons could contribute to neurodegeneration. lupinepublishers.com The signaling pathway downstream of the P2Y6 receptor in this process involves Rac1 and myosin light chain kinase (MLCK). nih.gov
| Preclinical Model | Cell Type | Role of P2Y6 Receptor Activation | Downstream Signaling | Reference |
|---|---|---|---|---|
| Ischemic Stroke | Microglia | Mediates beneficial phagocytosis of debris | Myosin light chain kinase | nih.gov |
| Radiation-Induced Brain Injury | Microglia | Mediates phagocytosis of damaged cells | Rac1-MLCK pathway | nih.gov |
| Neurodegeneration Models | Microglia | Can promote phagocytosis of living neurons | Not specified | lupinepublishers.com |
Structure Activity Relationships Sar and Derivative Synthesis
Molecular Determinants of P2Y6 Receptor Affinity and Selectivity for MRS 2957 Triethylammonium (B8662869) Salt
MRS2957 (also known as N4-methoxy-Cp3U) is a potent and selective agonist for the P2Y6 receptor, with an EC50 value of 12 nM. biocrick.comnih.govebi.ac.ukacs.org Its selectivity is notable, displaying 14-fold and 66-fold selectivity against the P2Y2 and P2Y4 receptors, respectively. biocrick.com The key structural features contributing to this profile are a result of combined modifications to both the nucleobase and the phosphate (B84403) chain.
The design of MRS2957 and related compounds was informed by the understanding that the P2Y6 receptor is activated by UDP with an EC50 of 0.30 μM. nih.govebi.ac.ukacs.org Research has focused on enhancing this potency and selectivity through various chemical modifications. nih.govebi.ac.ukacs.org Modeling and docking studies have indicated the presence of a hydrophobic binding region near the nucleobase, which has been a key target for rational drug design. nih.govebi.ac.ukacs.org
Rational Design and Synthesis of Pyrimidine (B1678525) Ribonucleotide Analogues
The rational design of P2Y6 receptor agonists has involved a multi-pronged approach, modifying different components of the parent pyrimidine ribonucleotide structure. This has led to the synthesis of a range of analogues with improved pharmacological properties. nih.govebi.ac.ukacs.org
Impact of Nucleobase Modifications
Modifications to the pyrimidine nucleobase have proven to be a successful strategy for enhancing P2Y6 receptor activity and selectivity.
4-Alkyloxyimino Modifications: The introduction of a 4-methoxyimino group on the pyrimidine ring was found to enhance P2Y6 receptor potency while preserving activity at P2Y2 and P2Y4 receptors and abolishing it at the P2Y14 receptor. nih.govebi.ac.ukacs.org This modification is a key feature of MRS2957. Another related compound, N4-Benzyloxy-CDP (MRS2964), also demonstrated high potency as a selective P2Y6 agonist with an EC50 of 0.026 μM. nih.govebi.ac.ukacs.org
5-Position Substitutions: Modifications at the 5-position of the uracil (B121893) ring have also yielded potent agonists. For instance, 5-iodo-UDP (MRS2693) is a potent P2Y6 agonist with an EC50 of 15 nM. researchgate.net Similarly, 5-methoxy-UDP is a potent and selective agonist with an EC50 of 80 nM and 250-fold selectivity. researchgate.net In contrast, substitutions at the 6-position were generally found to be unfavorable for P2Y6 receptor activity. researchgate.net
| Compound | Modification | P2Y6 EC50 (nM) | Selectivity Profile |
| MRS2957 | N4-methoxy-Cp3U | 12 | 14-fold vs P2Y2, 66-fold vs P2Y4 |
| MRS2964 | N4-Benzyloxy-CDP | 26 | Potent and selective P2Y6 agonist |
| MRS2693 | 5-iodo-UDP | 15 | Potent P2Y6 agonist |
| 5-Methoxy-UDP | 5-methoxy-UDP | 80 | 250-fold selective for P2Y6 |
Role of Polyphosphate Chain Variations
Alterations to the 5'-triphosphate chain have been explored to improve both potency and metabolic stability.
γ-Ester Modifications: The synthesis of UTP-γ-aryl and cycloalkyl phosphoesters resulted in compounds with enhanced stability in acidic conditions and in cell membranes, although they only displayed intermediate potency at the P2Y6 receptor. nih.govebi.ac.uk For example, N4-methoxycytidine 5'-triphospho-γ- biocrick.comglucose was active with an EC50 of 0.18 μM. nih.govebi.ac.uk
Phosphorothioate (B77711) Analogues: The introduction of a phosphorothioate group, as seen in UDPβS, can increase potency. UDPβS was found to be 6-fold more potent than UDP, with an EC50 of 47 nM. nih.gov This increased affinity is attributed to the negatively charged, metal-ion-binding phosphorothioate group. nih.gov
Dinucleoside Polyphosphates: Dinucleoside polyphosphates represent another class of modifications. MRS2957 itself is a dinucleoside triphosphate analogue. researchgate.net Studies on boranophosphate isosters of dinucleoside polyphosphates, such as Up3(α-B)U, have shown that the position of the borane (B79455) group on the polyphosphate chain can control receptor subtype selectivity and improve metabolic stability. scispace.com
Significance of Sugar Moiety and Stereochemistry
The conformation of the ribose sugar is a critical determinant of activity at P2Y receptors.
Conformationally Constrained Analogues: Research has shown that P2Y6 agonists favor a South (S) conformation of the ribose ring. researchgate.net The conformationally constrained (S)-methanocarba-UDP was identified as a full agonist with an EC50 of 0.042 μM. nih.govebi.ac.ukacs.org In contrast, the (N)-methanocarba modification is not well-tolerated in UDP analogues for P2Y6 activity. researchgate.net The (S)-methanocarba analogue of UTP-glucose was also found to be active (EC50 of 2.47 μM), whereas UTP-glucose itself was inactive. nih.govebi.ac.uk
Role of 2'-OH Group: While the 2'-hydroxyl group of the ribose is important for stabilizing the ligand through an intramolecular hydrogen bond, it is not believed to be involved in crucial interactions with the receptor itself. nih.gov
Computational Chemistry Approaches in Ligand Design (e.g., molecular docking, pharmacophore modeling)
Computational methods have been instrumental in the rational design and discovery of P2Y6 receptor ligands. nih.gov Techniques such as molecular docking and pharmacophore modeling have been used to explore the binding site of the P2Y6 receptor and to guide the synthesis of novel analogues. nih.govebi.ac.ukacs.org
Receptor modeling and docking studies helped to identify a hydrophobic binding region near the nucleobase, which prompted the exploration of derivatives with hydrophobic modifications. nih.govebi.ac.ukacs.org Homology models of P2Y receptors, often based on the crystal structure of rhodopsin or other GPCRs, have been constructed to understand ligand binding modes. acs.org These models have been used to identify key residues involved in ligand recognition and to explain the selectivity of different nucleotide analogues. acs.org
Virtual screening of large chemical libraries using these computational models is a powerful approach for identifying novel scaffolds for P2Y receptor ligands. nih.gov For instance, a hierarchical strategy combining virtual screening, bioassays, and chemical optimization led to the identification of a potent P2Y6R antagonist. nih.gov The integration of molecular dynamics simulations further refines the understanding of receptor-ligand interactions and the conformational changes involved in receptor activation. researchgate.net
Advanced Methodological Approaches in P2y6 Receptor Ligand Research
Quantitative Receptor Binding Assays (e.g., Radioligand Displacement)
Quantitative receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. While specific radioligand displacement assay data for MRS 2957 triethylammonium (B8662869) salt is not detailed in the provided information, the principles of this technique are central to characterizing such compounds. In a typical radioligand displacement assay for the P2Y₆ receptor, a radiolabeled ligand with known affinity for the receptor would be incubated with a preparation of cells or membranes expressing the P2Y₆ receptor. The addition of increasing concentrations of a non-radiolabeled ligand, such as MRS 2957, would compete for binding with the radiolabeled ligand. The concentration of MRS 2957 required to displace 50% of the bound radioligand is known as the IC₅₀ value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of MRS 2957 for the P2Y₆ receptor. While the provided data does not include Ki values from radioligand displacement assays, it does offer potency data from functional assays, which is a related measure of ligand efficacy.
Functional Cell-Based Assays (e.g., Luminescence-based Reporter Assays, Calcium Flux Assays, cAMP Assays)
Functional cell-based assays are crucial for determining the efficacy of a receptor agonist. For P2Y₆ receptor agonists like MRS 2957, these assays measure the downstream cellular responses following receptor activation. The P2Y₆ receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
Calcium Flux Assays: These assays directly measure the increase in intracellular calcium concentration upon agonist stimulation. Cells expressing the P2Y₆ receptor are loaded with a calcium-sensitive fluorescent dye. The addition of MRS 2957 would lead to a measurable increase in fluorescence, indicating receptor activation.
Luminescence-based Reporter Assays: These assays utilize a reporter gene, such as luciferase, under the control of a response element that is activated by the P2Y₆ signaling pathway. Upon receptor activation by an agonist, the downstream signaling cascade leads to the expression of the reporter gene, and the resulting luminescence can be quantified.
cAMP Assays: While the primary P2Y₆ signaling is through Gq, some P2Y receptors can also couple to other G proteins that modulate cyclic AMP (cAMP) levels. cAMP assays would measure changes in intracellular cAMP concentration to investigate any potential Gs or Gi coupling of the P2Y₆ receptor in response to MRS 2957.
The potency of MRS 2957 triethylammonium salt has been determined using such functional assays, revealing it to be a potent P2Y₆ agonist with an EC₅₀ of 12 nM. rndsystems.combiocrick.com This EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response. Furthermore, these assays have demonstrated the selectivity of MRS 2957, showing it to be 14-fold and 66-fold more selective for the P2Y₆ receptor over the P2Y₂ and P2Y₄ receptors, respectively. rndsystems.combiocrick.com
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Receptor | Reference |
| EC₅₀ | 12 nM | P2Y₆ | rndsystems.combiocrick.com |
| Selectivity vs. P2Y₂ | 14-fold | - | rndsystems.combiocrick.com |
| Selectivity vs. P2Y₄ | 66-fold | - | rndsystems.combiocrick.com |
In Vivo Pharmacological Techniques for Mechanistic Studies
In vivo pharmacological studies are essential for understanding the physiological effects of a P2Y₆ receptor agonist in a whole organism. These studies can help to elucidate the role of the P2Y₆ receptor in various physiological and pathological processes. While specific in vivo studies focusing solely on this compound are not detailed in the provided results, research has been conducted on the effects of P2Y₆ receptor agonists in animal models. For instance, studies have investigated the enhancement of glucose uptake in mouse skeletal muscle cells and adipocytes by P2Y₆ receptor agonists. rndsystems.com Such in vivo experiments would involve administering the compound to an animal model and then measuring specific physiological or behavioral endpoints. These studies are crucial for bridging the gap between in vitro findings and potential therapeutic applications.
Synthetic Strategies for Complex Nucleotide Derivatives (e.g., use of triethylammonium salts in synthesis, microwave-assisted synthesis)
The synthesis of complex nucleotide derivatives like MRS 2957 involves sophisticated chemical strategies. The use of triethylammonium salts is a common practice in nucleotide chemistry. researchgate.netresearchgate.net Triethylamine can be used as a base to deprotonate acidic functional groups, and the resulting triethylammonium salt often improves the solubility and handling of the nucleotide derivative in organic solvents used during synthesis and purification. The triethylammonium counterion can typically be exchanged for other cations, such as sodium, if required for final formulation.
The synthesis of MRS 2957 is a multi-step process that involves the modification of the uridine (B1682114) and cytidine (B196190) nucleosides and the formation of the triphosphate bridge. biocrick.com The chemical name, P¹-[5'-(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphate tri(triethylammonium) salt, provides insight into its structure, indicating a triphosphate linkage between a modified cytidine and a uridine.
Microwave-assisted synthesis is another advanced technique that can be employed to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net While the specific synthesis of MRS 2957 may or may not have utilized microwave assistance, it is a valuable tool in the synthesis of complex organic molecules, including nucleotide derivatives. researchgate.net
Preclinical Research Implications and Future Directions
MRS 2957 Triethylammonium (B8662869) Salt as a Pharmacological Probe for P2Y6 Receptor Biology
MRS 2957 triethylammonium salt is a potent agonist for the P2Y6 receptor, with an EC50 value of 12 nM. rndsystems.com Its selectivity is a key attribute, displaying 14-fold and 66-fold selectivity against the P2Y2 and P2Y4 receptors, respectively. rndsystems.com This level of selectivity makes it an invaluable tool for researchers to investigate the specific functions and signaling pathways of the P2Y6 receptor without significant off-target effects.
The development of MRS 2957 was a result of systematic modifications to the structure of uridine (B1682114) triphosphate (UTP) analogues. biocrick.com Researchers found that a 4-methoxyimino modification of the pyrimidine (B1678525) base significantly enhanced potency at the P2Y6 receptor. core.ac.uk This strategic chemical alteration allows for a more precise exploration of P2Y6 receptor-mediated physiological and pathological processes. For instance, activation of the P2Y6 receptor by agonists like MRS 2957 has been shown to promote the production of pro-inflammatory cytokines such as IL-6 and IL-8. iu.edu
Table 1: Potency and Selectivity of this compound
| Receptor | EC50 (nM) | Selectivity vs. P2Y2 | Selectivity vs. P2Y4 |
|---|---|---|---|
| P2Y6 | 12 rndsystems.com | - | - |
| P2Y2 | 168 | 14-fold rndsystems.com | - |
Potential for P2Y6 Receptor-Targeted Therapeutic Strategies in Preclinical Development
The P2Y6 receptor is implicated in a range of physiological processes, making it a promising target for therapeutic intervention in several diseases. nih.gov Preclinical studies have highlighted its potential role in metabolic disorders and inflammatory diseases. researchgate.net
Metabolic Disorders: Activation of P2Y6 receptors has been demonstrated to enhance glucose uptake in mouse skeletal muscle cells and adipocytes, suggesting a potential therapeutic avenue for conditions like type 2 diabetes. rndsystems.comnih.gov The ability of P2Y6 agonists to modulate glucose metabolism underscores the receptor's importance in metabolic homeostasis. frontiersin.org However, the translation of these preclinical findings into clinical applications requires a more in-depth understanding of the P2Y6 receptor's role in the complex pathophysiology of metabolic diseases. frontiersin.org
Inflammatory Diseases: The P2Y6 receptor plays a significant role in mediating inflammatory responses. nih.gov It is involved in modulating immune signals and has been identified as a potential therapeutic target for inflammatory conditions. researchgate.net For example, activation of the P2Y6 receptor can lead to the release of inflammatory cytokines. iu.edu Conversely, antagonists of the P2Y6 receptor have shown efficacy in animal models of inflammatory diseases, such as ulcerative colitis and acute lung injury, by inhibiting the activation of the NLRP3 inflammasome. researchgate.net This dual role suggests that both agonists and antagonists of the P2Y6 receptor could have therapeutic applications depending on the specific disease context.
Synergistic Effects in Combination with Other Purinergic Ligands or Standard Therapies (in preclinical models)
The complexity of purinergic signaling, with its multiple receptors and ligands, presents opportunities for combination therapies. nih.gov Preclinical studies suggest that purinergic receptor agonists can act synergistically, leading to different biological effects. googleapis.com While direct evidence for synergistic effects of MRS 2957 with other specific purinergic ligands in published literature is limited, the principle of co-activation of different purinergic receptor subtypes is an active area of research. nih.govfrontiersin.org
Unexplored Research Avenues and Mechanistic Elucidation of P2Y6 Receptor Signaling
Despite the progress made in understanding the P2Y6 receptor, several research avenues remain to be explored. The precise mechanisms by which P2Y6 receptor activation leads to diverse cellular responses are not fully understood. Further research is needed to delineate the downstream signaling cascades initiated by P2Y6 receptor activation in different cell types and disease states.
One area of interest is the role of the P2Y6 receptor in the central nervous system. While it is known to be expressed in the brain and implicated in microglial activation and phagocytosis, its exact contribution to neuroinflammation and neurodegenerative diseases requires further investigation. iu.edualzdiscovery.org The development of PET radioligands for the P2Y6 receptor would be a significant step forward in imaging its expression and function in the living brain. iu.edu
Furthermore, the involvement of the P2Y6 receptor in cancer metastasis is an emerging area of research. alzdiscovery.org Understanding the mechanisms by which P2Y6 receptor signaling contributes to tumor progression could open up new therapeutic targets.
Challenges and Opportunities in Developing Selective P2Y6 Receptor Ligands for Research
The development of selective ligands for P2Y receptors, including P2Y6, presents both challenges and opportunities. grantome.com A major challenge is achieving subtype selectivity within the P2Y receptor family, as many ligands exhibit promiscuity. nih.gov The lack of a resolved crystal structure for the P2Y6 receptor has also hampered structure-based drug design efforts. nih.gov
Another significant hurdle is the inherent instability and poor bioavailability of many nucleotide-based ligands. grantome.com To overcome this, researchers are exploring modifications to the nucleotide structure to enhance stability and bioavailability, as well as searching for chemically diverse, non-nucleotide ligands. grantome.comnih.gov
Despite these challenges, there are significant opportunities. The identification of selective agonists like MRS 2957 demonstrates that high potency and selectivity are achievable. rndsystems.com The use of computational approaches, including machine learning, is emerging as a powerful tool to accelerate the discovery of novel P2Y6 receptor modulators. nih.gov The development of more stable and bioavailable P2Y6 receptor ligands will be crucial for translating the promising preclinical findings into effective therapies for a range of human diseases. grantome.comfrontiersin.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Uridine triphosphate (UTP) |
| IL-6 |
| IL-8 |
| MRS2578 |
| GC021109 |
| ABBV-744 |
| AZD5423 |
| TAK-593 |
| GSK1070916 |
| TIM-38 |
| Ap4A |
| Up4U |
| MRS2768 |
| PSB1114 |
| AR-C118925 |
| Suramin |
| PPADS |
| NF449 |
| Reactive blue 2 |
| Adenosine (B11128) |
| ADP |
| AMP |
| Inosine |
| BzATP |
| ATP-γ-S |
| ATP-α-S |
| α,β-MeATP |
| UDP-glucuronic acid |
| UDP-galactose |
| UDP-N-acetylglucosamine |
| UDP-fructose |
| UDP-mannose |
| UDP-inositol |
| 6-OHDA |
| MPP+ |
| KN62 |
| A-438079 |
| A-740003 |
| N4-Benzyloxy-CDP (MRS2964) |
| N4-methoxy-Cp3U (MRS2957) |
| 3-Phenacyl-UDP |
| 5-Iodouridine |
| (S)-Methanocarba-uridine-5′-diphosphate triethylammonium salt |
| 5-OMe-UDP trisodium (B8492382) salt |
| NF 340 |
| NF 546 |
| Prasugrel |
| PSB 0474 |
| UDP disodium (B8443419) salt |
| UTPγS trisodium salt |
| AZ11645373 |
| (N)-methanocarba nucleotide MRS2365 |
| (S)-methanocarba-UDP |
| 4-Methoxyimino-UDP |
| 4-Methoxyimino-UTP |
| γ-cyclohexyl UTP |
| γ-phenyl UTP |
| Up3- biocrick.comglucose |
| Up4- biocrick.comglucose |
| Up2- biocrick.comglucose |
| MTEP hydrochloride |
| mGlu2 agonist |
| LY341495 |
| CPPHA |
Q & A
Basic Research Questions
How can triethylammonium salts like MRS 2957 be synthesized and characterized for research use?
Methodological Answer:
- Synthesis : Triethylammonium salts are typically prepared by reacting triethylamine with an acid (e.g., acetic acid, hydrochloric acid) in an organic solvent. For example, anhydrous crystalline salts can be synthesized by reacting epichlorohydrin with trialkylamine salts (e.g., triethylamine hydrochloride) in solvents like acetone or ethanol, followed by crystallization .
- Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy to verify functional groups (e.g., B–H stretches in boron cluster salts ), and high-performance liquid chromatography (HPLC) to assess purity. For novel compounds, elemental analysis and X-ray crystallography may be required .
What solvent systems are optimal for dissolving triethylammonium salts in experimental protocols?
Methodological Answer:
- Triethylammonium salts are highly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and aqueous buffers. For example, triethylammonium acetate is used in nucleic acid research due to its compatibility with polar solvents and ability to stabilize charged biomolecules .
- Solubility Testing : Conduct empirical solubility tests by dissolving the salt in solvents of varying polarity (e.g., water, ethanol, acetonitrile) and monitoring for precipitation. Adjust pH if necessary to enhance solubility .
How can researchers confirm the purity and stability of triethylammonium salts under experimental conditions?
Methodological Answer:
- Purity Analysis : Use HPLC or mass spectrometry to detect impurities. For salts like BzATP triethylammonium, purity >98% is recommended for receptor studies .
- Stability Testing : Store lyophilized salts at –20°C in anhydrous conditions. Monitor degradation via accelerated stability studies (e.g., exposure to heat, light, or humidity) and analyze using spectroscopic methods .
Advanced Research Questions
How should researchers address discrepancies in reported EC50 values for triethylammonium salts across receptor studies?
Methodological Answer:
- Assay Variability : EC50 values for P2X receptor agonists like BzATP triethylammonium salt vary due to differences in assay methods. For example:
- Standardization : Use identical cell lines (e.g., HEK-293 for human receptors) and buffer conditions across studies. Validate results with orthogonal assays .
Table 1 : Reported EC50 Values for BzATP Triethylammonium Salt
| Receptor Subtype | EC50 (μM) | Assay Type | Reference |
|---|---|---|---|
| Rat P2X7 | 3.6 | Ethidium Uptake | |
| Mouse P2X7 | 285 | Calcium Imaging | |
| Human P2X7 | 6.31 | Calcium Flux |
What experimental design considerations are critical for studying triethylammonium salts in ion channel assays?
Methodological Answer:
- Receptor Selectivity : Triethylammonium salts may activate multiple receptor subtypes (e.g., BzATP activates P2X1–P2X7). Include negative controls (e.g., P2X7 knockout cells) and subtype-specific antagonists (e.g., AZ10606120 for P2X7) .
- Off-Target Effects : Pre-treat cells with ectonucleotidase inhibitors (e.g., ARL67156) to prevent ATP degradation and false positives .
- Concentration Gradients : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture full dose-response curves and avoid receptor saturation .
How can researchers optimize cellular uptake studies for triethylammonium salts?
Methodological Answer:
- Fluorescent Probes : Label salts with fluorophores (e.g., NBD-PE or rhodamine) to track cellular uptake via fluorescence microscopy or flow cytometry .
- Membrane Interaction Studies : Incorporate salts into lipid bilayers using vesicle models (e.g., POPC liposomes) to study permeability and lipid interactions .
- Quantitative Uptake : Use radiolabeled analogs (e.g., [α-³²P]dCTP tetra triethylammonium salt) for precise quantification .
How should contradictory data on salt-induced cytotoxicity be analyzed?
Methodological Answer:
- Mechanistic Context : Triethylammonium salts like BzATP induce cell death via P2X7-dependent pathways (e.g., caspase activation) but may also trigger apoptosis in receptor-negative cells via off-target effects. Validate cytotoxicity with:
- Dose-Response Analysis : Differentiate receptor-mediated effects (saturable) from non-specific toxicity (linear with concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
